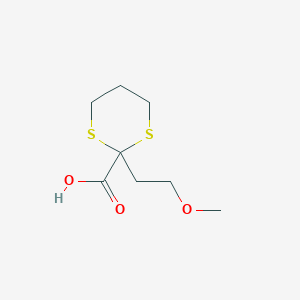
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of the methoxyethyl group and the carboxylic acid functionality in this compound makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid typically involves the reaction of 1,3-dithiane with 2-methoxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative.
Industrial Production Methods
Industrial production of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, DMF as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during synthetic processes. The methoxyethyl group enhances the solubility and reactivity of the compound, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
2-Chloroethyl methyl ether: Used in the synthesis of acyclic nucleosides.
Uniqueness
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is unique due to its combination of the dithiane ring and the methoxyethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Actividad Biológica
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is a compound belonging to the class of dithianes, known for their diverse biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
Antibacterial Activity
Research has shown that compounds containing the dithiane structure exhibit significant antibacterial properties. In a study involving various derivatives of dithianes, 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Staphylococcus aureus and Enterococcus faecalis , with MIC values around 16 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 |
| Listeria monocytogenes | 16 |
Antifungal Activity
The antifungal potential of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid was also evaluated. It exhibited noteworthy activity against various fungal strains, including Candida albicans and Candida glabrata , with an MIC of 16 µg/mL. These findings suggest that this compound may serve as a promising antifungal agent .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Candida glabrata | 16 |
| Candida tropicalis | 16 |
Case Study 1: Antimicrobial Efficacy
A comparative analysis was conducted on the antimicrobial efficacy of several dithiane derivatives. The study found that 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid exhibited comparable potency to established antimicrobial agents like methylene bisthiocyanate (MBT), particularly effective within one hour of exposure as opposed to MBT's delayed action .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of dithiane compounds revealed that modifications in the side chains significantly influenced their biological activity. The presence of the methoxyethyl group in 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid was identified as a key factor enhancing its antibacterial properties against Gram-positive bacteria .
Propiedades
Fórmula molecular |
C8H14O3S2 |
|---|---|
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3S2/c1-11-4-3-8(7(9)10)12-5-2-6-13-8/h2-6H2,1H3,(H,9,10) |
Clave InChI |
ISQNDITWRUQXIE-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(SCCCS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















